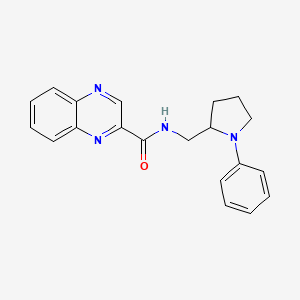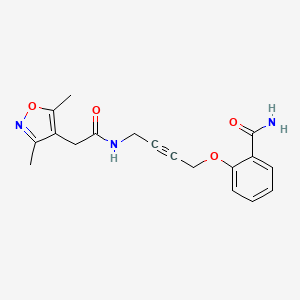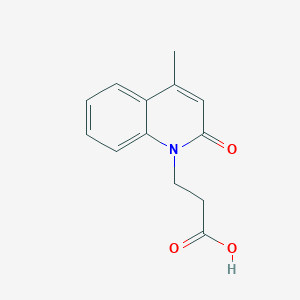
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid, also known as (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, is a heterocyclic organic compound . It has a molecular weight of 217.22 and a molecular formula of C12H11NO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinyl group attached to an acetic acid group. The quinolinyl group contains a 4-methyl-2-oxo substituent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.22 and a molecular formula of C12H11NO3 . Other physical and chemical properties, such as melting point and solubility, are not provided in the search results.科学的研究の応用
Analytical Methods and Quality Control
3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid and its derivatives show promise as active pharmaceutical ingredients (APIs). Analytical methods, including 13C NMR-spectroscopy, LC-MS/MS, UV-, and IR-spectroscopy, have been employed for quality control of these compounds. The molecular structure's similarity to fluoroquinolone antibiotics suggests potential in creating antimicrobial drugs. Specific related substances and by-products of synthesis have been identified, ensuring the quality and safety of these compounds (Zubkov et al., 2016).
Synthesis and Molecular Diversity
The molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones has been extended by synthesizing new amides. Direct aminolysis of esters and activation of acids by standard activators like SOCl2 have been explored, indicating a pathway to create a variety of structurally diverse compounds. The presence of electron-withdrawing groups in the structure seems to facilitate this synthesis process, showcasing the compound's versatility in chemical reactions (Ruschak et al., 2016).
Synthesis and Evaluation of Antitumor Agents
Certain derivatives of 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid have been synthesized and evaluated for their antitumor properties. Structures such as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid have shown significant antitumor activity. The research has focused on understanding the mechanism of action of these agents, and the importance of intact quinoxaline and quinoline rings in the activity against tumors has been highlighted. This indicates a potential avenue for developing novel antitumor agents using this compound as a base structure (Hazeldine et al., 2005).
Safety and Hazards
特性
IUPAC Name |
3-(4-methyl-2-oxoquinolin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-8-12(15)14(7-6-13(16)17)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTAVQKWQVMARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

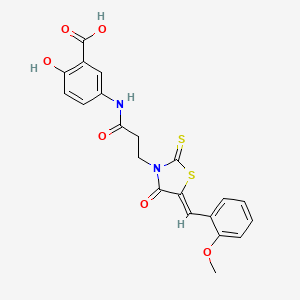
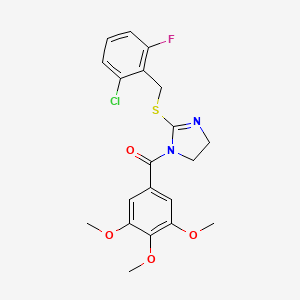
![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)
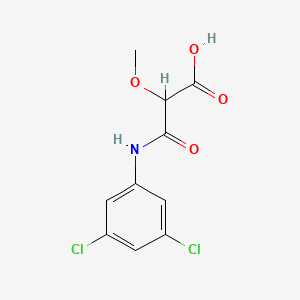

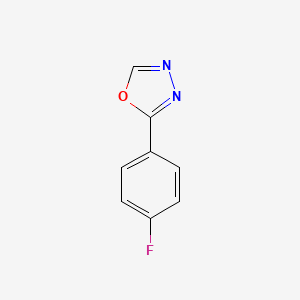

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)
![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/no-structure.png)
